molecular formula C29H30N2O6 B15036328 (4E)-4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4E)-4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B15036328
M. Wt: 502.6 g/mol
InChI Key: JOLNVMLRWCYAJQ-XIEYBQDHSA-N
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Description

(4E)-4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, phenyl, and pyrazolidine-dione moieties. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol.

    Etherification: The intermediate is then reacted with another equivalent of ethylene oxide to yield 2-[2-(3,4-dimethylphenoxy)ethoxy]ethanol.

    Methoxylation: The resulting compound is further reacted with methoxybenzaldehyde under basic conditions to form the methoxybenzylidene intermediate.

    Cyclization: Finally, the intermediate undergoes cyclization with 1-phenylpyrazolidine-3,5-dione under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxy groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4E)-4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione: Unique due to its combination of functional groups.

    Other pyrazolidine-dione derivatives: Similar core structure but different substituents.

    Phenoxyethanol derivatives: Similar ether linkages but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H30N2O6

Molecular Weight

502.6 g/mol

IUPAC Name

(4E)-4-[[4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-3-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C29H30N2O6/c1-20-9-11-24(17-21(20)2)36-15-13-35-14-16-37-26-12-10-22(19-27(26)34-3)18-25-28(32)30-31(29(25)33)23-7-5-4-6-8-23/h4-12,17-19H,13-16H2,1-3H3,(H,30,32)/b25-18+

InChI Key

JOLNVMLRWCYAJQ-XIEYBQDHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC)C

Origin of Product

United States

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